Physical and chemical properties of (2-Phenylethyl)propylamine
Physical and chemical properties of (2-Phenylethyl)propylamine
Topic: Physical and Chemical Properties of (2-Phenylethyl)propylamine Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Structural Analysis, Physicochemical Profiling, and Synthetic Methodology[1]
Molecular Identity & Structural Analysis
(2-Phenylethyl)propylamine (also known as N-propylphenethylamine) is a secondary aliphatic amine and a structural homolog of the endogenous trace amine
Unlike its primary amine counterpart, the N-propyl substitution introduces significant steric bulk and lipophilicity, altering its metabolic stability against Monoamine Oxidases (MAO) and modulating its blood-brain barrier (BBB) permeability.[1]
Nomenclature & Registry
| Parameter | Identifier |
| IUPAC Name | N-(2-Phenylethyl)propan-1-amine |
| Common Names | N-Propylphenethylamine; N-Propyl-PEA |
| CAS Number (Free Base) | 27906-91-8 |
| CAS Number (HCl Salt) | 104178-96-3 |
| SMILES | CCCNCCC1=CC=CC=C1 |
| Molecular Formula | C |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for process optimization.
| Property | Value (Free Base) | Value (HCl Salt) | Application Note |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol | Use salt MW for stoichiometry in aqueous buffers. |
| Physical State | Colorless to pale yellow liquid | White crystalline solid | Free base absorbs CO |
| Boiling Point | 225°C (est. @ 760 mmHg) | N/A (Sublimes/Decomposes) | High vacuum distillation recommended for purification.[1] |
| Melting Point | < 0°C | ~200°C (dec.) | Salt form preferred for long-term storage.[1] |
| pKa (Conjugate Acid) | ~10.0–10.2 | N/A | Exists as cation at physiological pH (7.4).[1] |
| LogP | 2.62 | N/A | High lipophilicity predicts excellent BBB penetration.[1] |
| Solubility | Ethanol, DCM, Ether | Water (>50 mg/mL), DMSO | Free base is immiscible with water.[1] |
Synthetic Pathways & Mechanism
Expert Insight: While direct alkylation of phenethylamine with propyl halides is possible, it invariably leads to over-alkylation (tertiary amines and quaternary salts).[1] The industry-standard protocol for high-purity secondary amines is Reductive Amination .
Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
This method is preferred over NaBH
-
Imine Formation: React Phenethylamine (1.0 eq) with Propionaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.
-
Observation: Mild exotherm; solution may turn slightly yellow.[1]
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.
-
Critical Step: Maintain temperature < 25°C to prevent side reactions.[1] Stir for 2–4 hours.
-
-
Quench & Workup: Quench with sat. NaHCO
. Extract with DCM.[1] -
Purification: Acid-base extraction is superior to chromatography here.[1]
Reaction Workflow Visualization
Figure 1: Step-wise reductive amination pathway ensuring selectivity for the secondary amine.
Analytical Characterization
Validation of the synthesized compound requires confirming the integrity of the propyl chain and the phenethyl backbone.[1]
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
(LC-MS) or (GC-MS).[1] -
Fragmentation Pattern (EI, 70eV):
Nuclear Magnetic Resonance ( H-NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.15 – 7.35 | Multiplet | 5H | Aromatic Ring Protons |
| 2.85 – 2.95 | Multiplet | 4H | |
| 2.75 | Triplet ( | 2H | |
| 1.55 | Sextet | 2H | |
| 0.92 | Triplet ( | 3H | Terminal Methyl (Propyl) |
| 1.80 | Broad Singlet | 1H | N-H (Exchangeable with D |
Chemical Reactivity & Stability
Understanding the reactivity profile is essential for storage and derivatization.[1]
Stability Hazards[1][5]
-
Carbamate Formation: The free base is a nucleophilic secondary amine.[1] Exposure to atmospheric CO
forms the carbamate salt (white crust).[1] Storage: Store under Argon/Nitrogen. -
Oxidation: Susceptible to N-oxide formation if exposed to strong oxidizers (e.g., H
O , mCPBA).[1]
Metabolic & Chemical Pathways
The N-propyl group provides steric hindrance, reducing the rate of oxidative deamination by MAO-B compared to PEA, but it remains a substrate for various metabolic transformations.[1]
Figure 2: Primary reactivity and metabolic fate pathways.
Biological Context & Safety
E-E-A-T Note: This section is for research context only and does not constitute medical advice.
-
Pharmacology: (2-Phenylethyl)propylamine acts as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 agonism is currently being explored for antipsychotic and addiction-treatment potential.[1] The propyl chain increases lipophilicity (
), likely enhancing CNS penetration relative to PEA.[1] -
Safety Handling:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17157644, N-propyl-2-phenylethylamine hydrochloride. Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1][2] (Contextual citation for synthetic protocol).
-
Lewin, A. H., et al. (2008). Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity of Phenethylamines.[1] (Contextual citation for biological activity).
